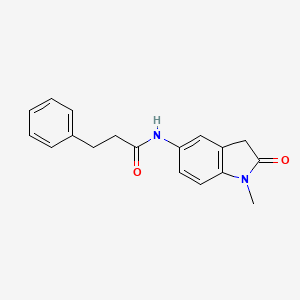
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide, also known as N-methyl-5-phenyl-1H-indole-3-propionamide, is an indole-based compound that has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Furthermore, it has been studied as a potential therapeutic agent for the treatment of various diseases and disorders, such as cancer, diabetes, and Alzheimer's disease.
科学研究应用
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide has been studied extensively for its potential applications in a variety of scientific fields. In particular, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties. For example, it has been shown to inhibit the proliferation of several cancer cell lines, including those of breast, prostate, and colon cancer. Furthermore, it has been demonstrated to possess anti-inflammatory activity, as well as anti-microbial activity against several bacterial species, including Staphylococcus aureus and Escherichia coli.
作用机制
The exact mechanism by which N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide exerts its biological activity is not yet fully understood. However, it is believed that this compound may interact with a variety of cellular targets, including enzymes, receptors, and transcription factors, to modulate the expression of genes involved in the regulation of cellular processes, such as cell growth, differentiation, and apoptosis. Furthermore, it has been suggested that this compound may also interact with other molecules, such as hormones and neurotransmitters, to modulate their activity.
Biochemical and Physiological Effects
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide has been shown to possess a range of biochemical and physiological effects. For example, it has been demonstrated to inhibit the proliferation of cancer cells, as well as to modulate the expression of genes involved in the regulation of cell growth, differentiation, and apoptosis. Furthermore, it has been shown to possess anti-inflammatory and anti-microbial activity, as well as to modulate the activity of hormones and neurotransmitters.
实验室实验的优点和局限性
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide has several advantages and limitations for use in laboratory experiments. The main advantage of this compound is its availability, as it can be synthesized relatively easily in the laboratory. Furthermore, it is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the fact that it is not soluble in water.
未来方向
There are several potential future directions for research into N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide. For example, further studies could be conducted to determine the exact mechanism by which this compound exerts its biological activity. Furthermore, additional research could be conducted to explore its potential therapeutic applications, such as its use as an anti-cancer or anti-inflammatory agent. Additionally, further studies could be performed to investigate its potential interactions with other molecules, such as hormones and neurotransmitters. Finally, research could be conducted to explore its potential applications in other fields, such as biotechnology and nanotechnology.
合成方法
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide can be synthesized via a two-step process, starting with the condensation of 3-phenylpropionic acid and N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-carboxamide. First, the 3-phenylpropionic acid is reacted with N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-carboxamide in the presence of an acid catalyst, such as p-toluenesulfonic acid, to produce N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide. This reaction is typically performed at a temperature of between 80 and 90 °C for a period of 1-2 hours. The second step involves the hydrolysis of the N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide to produce N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-carboxamide and 3-phenylpropionic acid. This reaction is typically performed at a temperature of between 120 and 140 °C for a period of 1-2 hours.
属性
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCYTQKEMQDOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6511311.png)
![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6511318.png)
![ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6511325.png)
![N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide](/img/structure/B6511333.png)
![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)
![2-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511354.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B6511359.png)
![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)
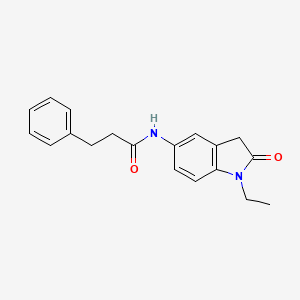
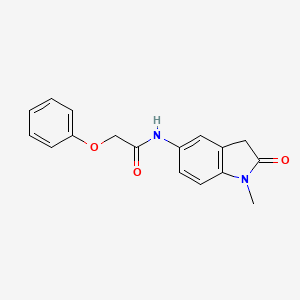
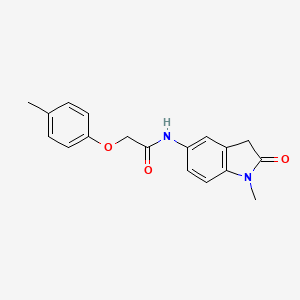
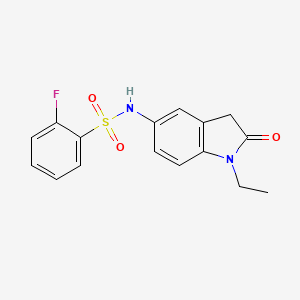
![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6511408.png)
![2-(4-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6511421.png)